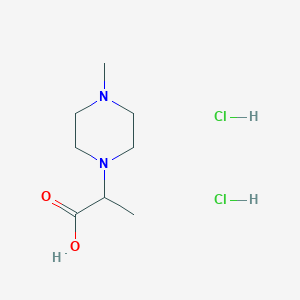

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNRKZSHJWXBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672559 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938146-50-0 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS 938146-50-0)

A Keystone Building Block for Modern Drug Discovery

Executive Summary

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound featuring a piperazine core, a structural motif of immense significance in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in numerous FDA-approved drugs across various therapeutic areas, including oncology and neuroscience.[1][2] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, a robust (proposed) synthetic pathway, detailed analytical methodologies, and a discussion of its potential applications for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes established principles and data from closely related analogues to provide a scientifically grounded and practical resource.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 938146-50-0

-

Molecular Formula: C₈H₁₈Cl₂N₂O₂

-

Molecular Weight: 245.15 g/mol (dihydrochloride salt); 172.23 g/mol (free base)[3]

-

Structure:

(Note: Image is a representation of the chemical structure)

Predicted Physicochemical Properties

The following properties are predicted based on computational models, providing valuable guidance for experimental design.[4][5][]

| Property | Predicted Value (Free Base) | Significance in Drug Development |

| pKa (most basic) | ~8.5 - 9.5 | Influences salt formation, solubility, and receptor interaction. The tertiary amine is the most basic site. |

| pKa (most acidic) | ~3.5 - 4.5 | The carboxylic acid group's acidity affects its charge state at physiological pH. |

| cLogP | -0.5 to 0.5 | Indicates the compound's lipophilicity. A low value suggests high water solubility, a common feature of piperazine derivatives.[1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Affects membrane permeability and oral bioavailability. |

Synthesis and Purification Workflow

While a specific protocol for this compound is not widely published, a reliable synthetic route can be proposed based on the well-established N-alkylation of piperazines.[7][8] The following two-step process is designed for high yield and purity.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic substitution of a 2-halopropanoate ester with 1-methylpiperazine, followed by saponification of the resulting ester and conversion to the dihydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperazine (1.0 eq), ethyl 2-bromopropanoate (1.05 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of sodium iodide (NaI, 0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester intermediate. Purification can be achieved via column chromatography on silica gel if necessary.

Step 2: Hydrolysis and Dihydrochloride Salt Formation

-

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (3:1). Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Isolation: A precipitate may form upon acidification. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound as a crystalline solid.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.[10][11]

-

¹H NMR (400 MHz, D₂O):

-

δ ~3.2-3.8 ppm (m, 9H): Overlapping multiplets corresponding to the four piperazine methylene groups (-CH₂-) and the methine proton (-CH-) of the propanoic acid moiety.

-

δ ~2.9 ppm (s, 3H): A sharp singlet for the N-methyl group (-NCH₃).

-

δ ~1.4 ppm (d, 3H): A doublet for the methyl group of the propanoic acid moiety (-CH-CH₃).

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~175-180 ppm: Carboxylic acid carbon (C=O).

-

δ ~60-65 ppm: Propanoic acid methine carbon (-CH-).

-

δ ~50-55 ppm: Piperazine carbons adjacent to the propanoic acid substituent.

-

δ ~45-50 ppm: Piperazine carbons adjacent to the N-methyl group.

-

δ ~42 ppm: N-methyl carbon (-NCH₃).

-

δ ~15-20 ppm: Propanoic acid methyl carbon (-CH-CH₃).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.[12][13]

-

Expected Molecular Ion (ESI+): [M+H]⁺ at m/z 173.1285 (for the free base).

-

Key Fragmentation Pattern: A characteristic fragmentation of piperazine derivatives is the cleavage of the ring, leading to predictable fragment ions.[14] A major fragment would be expected from the loss of the propanoic acid group, and further fragmentation of the piperazine ring itself.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[15][16][17]

-

Method: A reverse-phase method using a C18 column is appropriate.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

-

Detection: UV detection at ~210 nm, or Evaporative Light Scattering Detection (ELSD) if the chromophore is weak.

-

Expected Result: A single major peak with >98% purity.

Applications in Research and Drug Development

The piperazine scaffold is a cornerstone of modern medicinal chemistry due to its favorable properties, including improving aqueous solubility and offering two sites for chemical modification.[1][18]

Caption: Role as a versatile scaffold in drug discovery.

-

Scaffold for Library Synthesis: This compound is an ideal building block for creating libraries of novel molecules. The carboxylic acid can be readily converted to amides or esters, while the tertiary amine of the piperazine ring provides a key interaction point for biological targets.

-

CNS-Active Agents: Many CNS drugs contain the N-methylpiperazine moiety, which can impart desirable pharmacokinetic properties and interact with neurotransmitter receptors.[1][19] Derivatives could be explored for activity as antidepressants, antipsychotics, or neuroprotective agents.[20]

-

Anticancer Therapeutics: Piperazine is a common feature in many kinase inhibitors used in oncology.[1] This building block could be used to synthesize novel compounds targeting various kinases or other cancer-related pathways.

-

Anti-Infective Potential: Piperazine derivatives have demonstrated both antibacterial and antifungal activities, making this a promising starting point for the development of new anti-infective agents.[19][21][22]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Classification: The free base is classified with hazard statements H302, H312, and H332 (Harmful if swallowed, in contact with skin, or if inhaled).[3] The dihydrochloride salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid all personal contact.

-

Storage: Store in a cool, dry place, in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[23]

Conclusion

This compound represents a valuable and versatile building block for chemical and pharmaceutical research. Its structure combines the proven piperazine scaffold with a modifiable propanoic acid side chain, offering a gateway to a wide array of novel chemical entities. This guide provides a foundational framework for its synthesis, analysis, and potential applications, empowering researchers to leverage this compound in the quest for the next generation of therapeutic agents.

References

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Niknam, K., et al. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)

- Kovács-Hadady, K., & Fábián, I. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Kwiecień, A., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Mkhitaryan, K., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.

- Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.

- Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(7), 994-1002.

- Çetin, C., et al. (2023). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.

- Discussion on ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Sajan, C. P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 453-459.

- Singh, P., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact. ACS Omega.

- Wessig, P., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 24(1), 162.

- Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

- Ríos-Luci, C., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4467.

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Piperazine. Retrieved from [Link]

- Reddy, C. R., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2946-2951.

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

- Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab, University of North Carolina.

- Moody, C. J., & Roff, G. J. (2005). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry, 70(19), 7793-7796.

- Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7836-7901.

- Wessig, P., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 1(1), 161-175.

- Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds.

- Al-Taani, B. M. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 22-26.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.

- Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 443-450.

- Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.

- Ai, H., et al. (2014). Predicting the metabolic pathways of small molecules based on their physicochemical properties. Molecular BioSystems, 10(11), 2999-3006.

- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 248-257.

- Kumar, R. R., et al. (2024).

- Gürdere, M. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

Salvavidas Pharma. (n.d.). Advance Intermediates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Retrieved from [Link]

-

Acellera. (2023). Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. 938146-50-0|2-(4-Methylpiperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. datasheets.scbt.com [datasheets.scbt.com]

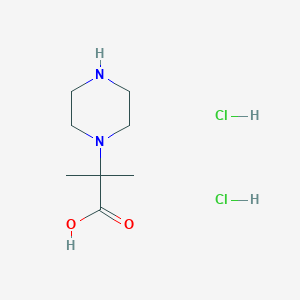

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride: A Key Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride, a pivotal chiral building block in contemporary pharmaceutical development. Intended for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in the creation of advanced therapeutic agents.

Core Molecular Characteristics

This compound is a chiral carboxylic acid featuring a piperazine moiety. Its structure is fundamental to its utility as a versatile scaffold in medicinal chemistry. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt, which often improves the compound's solubility and handling properties.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective application in synthesis and formulation.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | Calculated |

| Molecular Weight | 245.15 g/mol | Calculated |

| CAS Number | 2091135-38-3 ((R)-enantiomer) | BLDpharm |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

The molecular weight is derived from the free base, 2-(4-Methylpiperazin-1-yl)propanoic acid (172.23 g/mol ), with the addition of two equivalents of hydrogen chloride (36.46 g/mol each).

Structural Representation

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry, particularly for the production of enantiomerically pure forms. A common and effective strategy involves the nucleophilic substitution of a chiral starting material with 1-methylpiperazine.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with the disconnection of the piperazine-propanoic acid bond, leading back to 1-methylpiperazine and a chiral 2-halopropanoic acid derivative. This approach allows for the introduction of the chiral center from a readily available chiral pool starting material, such as (S)- or (R)-alanine.

Figure 2: Retrosynthetic analysis of 2-(4-Methylpiperazin-1-yl)propanoic acid.

Step-by-Step Synthesis Protocol

The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps.

Step 1: Preparation of Chiral Ethyl 2-Bromopropanoate from Alanine

This step converts a readily available chiral amino acid into a suitable electrophile with retention of stereochemistry.

-

Diazotization: Dissolve (S)-alanine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

-

Sandmeyer-type Reaction: Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise. The in situ generated nitrous acid converts the primary amine to a diazonium salt, which is subsequently displaced by bromide.

-

Esterification: Following the reaction, the resulting 2-bromopropanoic acid is esterified, typically by refluxing with ethanol and a catalytic amount of sulfuric acid, to yield ethyl (S)-2-bromopropanoate.

-

Purification: The product is purified by distillation under reduced pressure.

Causality: The use of (S)-alanine as a starting material directly establishes the desired stereochemistry at the C2 position. The Sandmeyer-type reaction is a reliable method for this transformation.

Step 2: N-Alkylation of 1-Methylpiperazine

This is the key bond-forming step to construct the core structure.

-

Reaction Setup: In a suitable solvent such as acetonitrile or dimethylformamide (DMF), combine 1-methylpiperazine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2-3 equivalents).

-

Addition of Electrophile: Add the ethyl (S)-2-bromopropanoate (1 equivalent) dropwise to the mixture at room temperature.

-

Reaction Progression: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling, filter off the inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield ethyl 2-(4-methylpiperazin-1-yl)propanoate.

Causality: The use of a base is crucial to deprotonate the secondary amine of 1-methylpiperazine, increasing its nucleophilicity for the SN2 reaction with the bromo-ester. An excess of the piperazine can also be used to act as both nucleophile and base.

Step 3: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Saponification: Dissolve the purified ester in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.5-2 equivalents).

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Isolation: Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 6-7. The free base, 2-(4-methylpiperazin-1-yl)propanoic acid, can then be isolated.

Causality: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.

Step 4: Formation of the Dihydrochloride Salt

This step enhances the stability and solubility of the final product.

-

Dissolution: Dissolve the isolated free base in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Add a solution of hydrogen chloride in the same solvent (at least 2 equivalents) or bubble dry HCl gas through the solution.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Causality: The two nitrogen atoms of the piperazine ring are basic and will be protonated by the strong acid (HCl) to form the stable dihydrochloride salt.[1]

Applications in Drug Development

The primary utility of this compound lies in its role as a chiral building block for the synthesis of complex drug molecules.[2] The piperazine moiety is a common pharmacophore in many centrally active agents, and the propanoic acid handle allows for further chemical modifications.

Key Intermediate in PARP Inhibitor Synthesis

A significant application of the (R)-enantiomer of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The specific stereochemistry of the building block is often crucial for the final drug's efficacy and selectivity. The propanoic acid group can be activated and coupled with other fragments to construct the final complex structure of the PARP inhibitor.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the propanoic acid chain (a doublet), the methine proton at the chiral center (a quartet), multiplets for the piperazine ring protons, and a singlet for the N-methyl group. In the dihydrochloride salt, the protons adjacent to the positively charged nitrogen atoms will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the chiral methine carbon, the carbons of the piperazine ring, and the two methyl carbons.[4][5][6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₈H₁₆N₂O₂.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection can be developed to assess the chemical purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric excess (e.e.) of a specific stereoisomer, a chiral HPLC method is required.

-

Principle: Chiral stationary phases (CSPs) are used to separate the enantiomers based on their differential interactions with the chiral selector of the CSP.

-

Method Development: A common approach involves screening different types of chiral columns (e.g., polysaccharide-based or Pirkle-type) with various mobile phases (normal-phase or reversed-phase) to achieve baseline separation of the two enantiomers.[8]

Protocol: Chiral HPLC Analysis

-

Column: Chiralpak® IA or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Self-Validation: The method is validated by analyzing a racemic mixture to ensure the separation of both enantiomers and then by analyzing the enantiomerically pure sample to confirm its purity.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in modern drug discovery, most notably in the synthesis of targeted cancer therapies like PARP inhibitors. Its synthesis from readily available chiral precursors, coupled with its stable dihydrochloride salt form, makes it an attractive intermediate for medicinal chemists. The analytical methods outlined in this guide provide a framework for ensuring the quality and stereochemical integrity of this important compound, which is paramount for its successful application in the development of new therapeutic agents.

References

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(9), 2953. [Link]

- Google Patents. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof.

- Gant, T. G. (2014). Using building blocks in drug discovery. Future Medicinal Chemistry, 6(11), 1293-1306.

-

Wood, A., et al. (2020). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Organic Process Research & Development, 24(5), 782-791. [Link]

- Harrold, M. W., & Gauthier, D. (2009). The role of piperazine in drug discovery. RSC Drug Discovery Series.

- Wainer, I. W., & Doyle, T. D. (1984). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.

- Van der Veken, P. (2012). The use of chiral building blocks in the synthesis of complex molecules. Chirality in Drug Research.

-

MassBank. (n.d.). Carboxylic acids and derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

- Google Patents. (1961).

-

ResearchGate. (2019). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. [Link]

-

ResearchGate. (2001). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

HPLC Method for Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-. (n.d.). Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

-

PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

-

ResearchGate. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Power of Chiral Building Blocks in Drug Discovery. [Link]

-

PubMed. (2021). Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid. [Link]

-

NIH. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Assessment of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Introduction: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility.[1][2][3] Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous system, is a cornerstone of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly water-soluble drugs often exhibit inadequate and variable absorption, necessitating higher doses that can lead to increased risks of toxicity and adverse effects.[1] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle in formulation development.[1]

This technical guide provides a comprehensive framework for assessing the solubility of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride, a compound of interest in contemporary drug discovery. While specific experimental data for this particular molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to thoroughly characterize its solubility profile. By understanding and applying the principles and protocols outlined herein, researchers can generate the robust and reliable data necessary to advance their development programs.

Compound Profile: this compound

To effectively approach the solubility assessment of this compound, a fundamental understanding of its chemical structure is paramount.

-

Core Structure: The molecule features a propanoic acid moiety, a piperazine ring, and a methyl group.

-

Dihydrochloride Salt Form: The presence of the dihydrochloride salt indicates that the compound has two basic nitrogen atoms that have been protonated. This salt form is often utilized to enhance the aqueous solubility and stability of a parent compound. The solubility of this salt will be highly dependent on the pH of the medium.

Given its structure as a dihydrochloride salt of a molecule containing a carboxylic acid and two basic nitrogens, this compound is expected to exhibit pH-dependent solubility. A thorough investigation across a physiologically relevant pH range is therefore essential.

Theoretical Framework: The Science of Solubility

The solubility of a compound is governed by a complex interplay of factors including its physicochemical properties and the characteristics of the solvent.[4] Key determinants include:

-

Molecular Structure: The presence of polar functional groups, such as the carboxylic acid and the protonated amines in the target molecule, generally enhances aqueous solubility. Conversely, non-polar hydrocarbon regions can decrease it.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure and allow the individual molecules to interact with the solvent is a critical factor. Polymorphism, the existence of different crystalline forms, can lead to significant variations in solubility.[3]

-

pH and pKa: The solubility of ionizable compounds is highly influenced by the pH of the solution and the pKa of the functional groups. For a compound with both acidic and basic centers like this compound, the solubility will be lowest at its isoelectric point and will increase at pH values further away from this point.

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature.[4]

-

Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4]

Regulatory Context: The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5] This classification is a valuable tool in drug development and can be used to justify biowaivers, reducing the need for in vivo bioequivalence studies.[5][6]

According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a drug substance is considered highly soluble when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[5][7]

The following diagram illustrates the workflow for BCS classification:

Caption: Workflow for Biopharmaceutics Classification System (BCS).

Experimental Protocols for Solubility Determination

A robust and reliable determination of solubility is achieved through well-designed and executed experiments. The following protocols are based on established regulatory guidelines and best practices.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium.

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at a minimum of three pH values within the physiological range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[5][6] It is also recommended to test at the pH of the compound's lowest predicted solubility if it falls within this range.[5]

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature of 37 ± 1 °C for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by sampling at various time points until the concentration in solution remains constant).

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the chosen filtration method does not adsorb the solute.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the solution at the end of the experiment to ensure it has not significantly changed.[7]

-

Replicates: Perform a minimum of three replicate determinations at each pH condition.[8]

The following diagram illustrates the shake-flask method workflow:

Caption: Equilibrium Solubility (Shake-Flask) Workflow.

Kinetic Solubility Assessment

Kinetic solubility measurements are often employed in the early stages of drug discovery for high-throughput screening. This method measures the solubility of a compound that has been precipitated from a stock solution (typically in DMSO) and then dissolved in an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Dilution: Add a small volume of the stock solution to an aqueous buffer.

-

Incubation: Incubate the solution for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitate Detection: Measure the amount of precipitate formed using methods such as nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound

| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | [Experimental Value] | [Experimental Value] |

| 4.5 | 37 | [Experimental Value] | [Experimental Value] |

| 6.8 | 37 | [Experimental Value] | [Experimental Value] |

Interpretation:

The solubility data should be analyzed in the context of the compound's structure and the intended therapeutic application. The pH-solubility profile will be crucial for understanding its likely behavior in the gastrointestinal tract and for guiding formulation development.

Conclusion

A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide has provided a comprehensive overview of the theoretical principles, regulatory context, and detailed experimental protocols necessary for a robust solubility assessment. By diligently applying these methodologies, researchers can generate high-quality data to inform critical decisions throughout the drug development pipeline, ultimately enhancing the probability of clinical and commercial success.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 363. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Petrescu, A. M., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. [Link]

-

PubChem. 2-Methyl-2-(piperidin-1-yl)propanoic acid. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

-

PubChem. 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. [Link]

-

PubChem. (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine. [Link]

-

ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

Pharmaffiliates. 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. [Link]

-

AB Enterprises. 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. jmpas.com [jmpas.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide to the Safe Handling of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of safety and scientific integrity.

Compound Identification and Hazard Analysis

This compound is a piperazine derivative. The dihydrochloride salt form suggests it is likely a hygroscopic, water-soluble solid. While specific toxicological data for this exact compound is not extensively published, the available safety data sheets (SDS) for it and structurally related piperazine compounds provide a clear indication of its hazard profile.[1][2]

Core Hazards: The primary hazards associated with this compound are:

-

May cause respiratory irritation [1]

Understanding these hazards is the first step in developing a robust safety protocol. The propanoic acid and piperazine moieties, common in pharmaceutical agents, necessitate careful handling to avoid inadvertent exposure.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H18Cl2N2O2 | Inferred from name |

| Molecular Weight | 245.15 g/mol | Inferred from formula |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Solubility | Likely soluble in water | General knowledge of hydrochloride salts |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The foundation of safe handling lies in a combination of engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure at the source and protects the individual.

Primary Engineering Controls

All work with this compound solid should be conducted in a certified chemical fume hood. This is not merely a suggestion but a critical safety requirement to mitigate the risk of inhaling airborne particles. The fume hood's constant airflow prevents the accumulation of dust and potential aerosols in the laboratory environment.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following are mandatory when handling this substance:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during the preparation of solutions.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[4][5]

-

Protective Clothing: A laboratory coat is required to protect street clothes and skin from contamination.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[3][6]

The following diagram illustrates the logical flow for selecting and using appropriate PPE.

Caption: Workflow for PPE selection.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Weighing: Weigh the solid compound within a fume hood or a balance enclosure to contain any dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Storage

Store this compound in a tightly sealed, clearly labeled container.[2][4] The storage area should be cool, dry, and well-ventilated.[1] Due to its hygroscopic nature as a dihydrochloride salt, storage with a desiccant is recommended to prevent degradation.[4]

Emergency Procedures: A Proactive Approach

A well-defined emergency plan is a critical component of laboratory safety.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

-

Secure: If the spill is minor and you are trained to handle it, don the appropriate PPE.

-

Contain: For solid spills, gently sweep the material to avoid creating dust.[7] For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[8]

-

Clean: Carefully collect the spilled material and absorbent into a sealed, labeled waste container.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution.

-

Dispose: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.[2]

The following diagram outlines the spill response workflow.

Caption: Step-by-step spill response plan.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

The safe handling of this compound is achieved through a comprehensive understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and emergency response. By fostering a proactive safety culture, researchers can minimize risks and ensure a safe laboratory environment.

References

-

Propionic acid piperidin-4-yl ester hydrochloride - Safety Data Sheet - ABX. (2022). [Link]

-

2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

Chemical Spills - Emergency Management - Florida State University. (n.d.). [Link]

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). [Link]

-

piperazine anhydrous - s d fine-chem limited. (n.d.). [Link]

-

Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

Safety Data Sheet - AA Blocks. (2025). [Link]

-

Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (n.d.). [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. nj.gov [nj.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]

An In-depth Technical Guide to the Safe Handling of 2-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of the material safety properties of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the compound's hazard profile, explaining the rationale behind safety protocols to ensure a self-validating system of laboratory safety.

Section 1: Chemical Identity and Physicochemical Profile

This compound is a piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active compounds.[1] The dihydrochloride salt form suggests that the two basic nitrogen atoms in the piperazine ring are protonated, which typically enhances water solubility while also introducing corrosive properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value / Information | Source / Rationale |

|---|---|---|

| CAS Number | Not explicitly found for dihydrochloride. (Parent: 938146-50-0) | [2] |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | Derived from structure |

| Molecular Weight | 245.15 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid. | Typical for hydrochloride salts of organic compounds. |

| Solubility | Expected to be soluble in water. | Dihydrochloride salt form generally increases aqueous solubility.[3] |

| Stability | Stable under recommended storage conditions. Decomposes on heating, potentially producing toxic fumes of hydrogen chloride and nitrogen oxides. | [4] |

| Hygroscopicity | Likely to be hygroscopic (absorbs moisture from the air). | Common characteristic of hydrochloride salts. |

Section 2: Hazard Identification and GHS Classification

The hazard profile is constructed from data on the parent compound and the known properties of acidic, corrosive salts. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Rationale |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for the parent compound and similar structures.[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Based on data for the parent compound.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Expected due to the acidic nature of the dihydrochloride salt. Similar compounds are skin irritants.[3][6] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage/irritation | Fine powders and corrosive materials pose a significant risk to eyes.[3][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Based on data for the parent compound.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory system.[3][6] |

Signal Word: Warning or Danger (depending on final eye damage classification)

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS05 (Corrosion) - Recommended based on the dihydrochloride nature.

Section 3: Toxicological Profile and Mechanistic Insights

Piperazine derivatives are a broad class of psychoactive compounds, and while the specific toxicological profile of this compound is not well-documented, the general toxicology of the class provides a necessary context for risk assessment.[8]

-

General Toxicity: Many piperazine derivatives exhibit stimulant effects on the central nervous system.[9] Recreational use has been associated with a range of adverse effects, including cardiotoxicity, hepatotoxicity, and neurotoxicity.[8][10] While this compound is used in a research context, these potential systemic effects underscore the importance of minimizing exposure.

-

Local Toxicity (Corrosivity): As a dihydrochloride salt, the compound can dissociate in the presence of moisture (e.g., on skin, in eyes, or in the respiratory tract) to release hydrochloric acid. This is the primary mechanism for its corrosive and irritant effects.[7] OSHA defines a corrosive as a chemical that causes "visible destruction of, or irreversible alterations in living tissue by chemical action at the site of contact."[7]

Section 4: Risk Assessment and Management Workflow

A proactive approach to safety is paramount. The following workflow should be adopted before any experimental work begins.

Caption: Proactive Risk Assessment and Management Workflow.

Section 5: Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of safe chemical handling. This is achieved through a combination of engineering controls and appropriate PPE.[11]

Engineering Controls:

-

Ventilation: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[7]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[7]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a reasoned response to the specific hazards of the material.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical splash goggles AND a face shield. | Goggles protect against dust entering the eyes. A face shield is mandatory when handling corrosive solids to protect the entire face from accidental splashes or dispersal of powder.[7][12] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Check the glove manufacturer's guide for breakthrough time. Always inspect gloves for tears before use and wash hands thoroughly after removal.[12] |

| Skin and Body | A fully buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron when handling larger quantities. | Protects skin and personal clothing from contamination.[11] |

| Respiratory | Not required if handled within a fume hood. | A respirator may be necessary for large-scale spills or if engineering controls are not available or fail.[12] |

Section 6: Emergency Procedures and Spill Management

Preparedness is critical for mitigating the impact of an accidental release.[13] Laboratory personnel should be trained in these procedures.

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response Protocol: This protocol follows the standard "RESCUE, CONFINE, REPORT, SECURE, CLEANUP" framework.[14]

Caption: Emergency Spill Response Workflow for Corrosive Solids.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills by trained personnel):

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Don PPE: Put on the required PPE: lab coat, chemical splash goggles, face shield, and appropriate gloves.

-

Neutralize: Gently cover the spilled solid with a weak base neutralizer, such as sodium bicarbonate or calcium carbonate.[15] Start from the outside of the spill and work inwards to minimize the spread of dust.

-

Collect: Once neutralized, carefully sweep the material into a dustpan. If appropriate, moisten the material slightly to prevent dusting.[4]

-

Containerize: Place the collected material into a clearly labeled, sealed container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste container and any contaminated materials (gloves, wipes) according to institutional and local regulations.[3]

Section 7: Storage and Handling

Proper storage and handling are critical to maintaining the compound's integrity and ensuring safety.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The area should be separate from incompatible materials. Due to its likely hygroscopic nature, storage in a desiccator may be advisable.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[16] Wash hands thoroughly after handling.[6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]

Section 8: References

-

GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. Retrieved from [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]

-

Guide for Chemical Spill Response. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

-

Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (n.d.). EnviroServe. Retrieved from [Link]

-

A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (2013). Google Patents. Retrieved from

-

Piperazine derivatives as dangerous abused compounds. (2019, December 16). De Gruyter. Retrieved from [Link]

-

Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 413-420. Retrieved from [Link]

-

Working Safely With Corrosives. (n.d.). HSE Training Materials and Templates. Retrieved from [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Emergency Procedure Guide - Corrosive Liquids. (n.d.). Retrieved from [Link]

-

Working with Corrosives Guideline. (n.d.). KAUST Health & Safety. Retrieved from [Link]

-

Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

-

(PDF) Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014). Google Patents. Retrieved from

-

Propionic acid piperidin-4-yl ester hydrochloride - Safety Data Sheet. (2022, April 12). ABX - advanced biochemical compounds. Retrieved from [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing. Retrieved from [Link]

-

Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

-

Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Chloro-5-Ethyl-8-Fluoro-11-(4-Methylpiperazin-1-Yl)-Dibenzodiazepine - PubChem. (n.d.). Retrieved from [Link]

-

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine - PubChem. (n.d.). Retrieved from [Link]

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. 938146-50-0|2-(4-Methylpiperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. mu.edu.sa [mu.edu.sa]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 8. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. enviroserve.com [enviroserve.com]

- 12. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]

- 13. acs.org [acs.org]

- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 15. umanitoba.ca [umanitoba.ca]

- 16. crude.abx.de [crude.abx.de]

The Emerging Therapeutic Potential of Methylpiperazinyl Propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking New Pharmacological Vistas

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is perpetual. Among the myriad of heterocyclic compounds, the piperazine moiety stands out for its prevalence in numerous clinically approved drugs, valued for its favorable pharmacokinetic properties. When coupled with a propanoic acid backbone, a structure reminiscent of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), a new chemical entity with diverse biological potential emerges: the methylpiperazinyl propanoic acid derivative. This technical guide serves as an in-depth exploration of this promising class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential biological activities, the rationale behind their investigation, and detailed methodologies for their evaluation.

The Molecular Architecture: A Synthesis of Proven Pharmacophores

The core structure of a methylpiperazinyl propanoic acid derivative combines two key pharmacophoric elements: the N-methylpiperazine ring and a propanoic acid tail. This seemingly simple combination is a strategic design choice, leveraging the established attributes of each component to create a molecule with significant therapeutic promise.

The N-methylpiperazine group is a common feature in a wide array of pharmaceuticals, prized for its ability to enhance aqueous solubility and bioavailability. Its basic nitrogen atom can be readily protonated at physiological pH, a characteristic that often improves interaction with biological targets and aids in formulation.

The propanoic acid moiety, particularly when attached to an aromatic or heteroaromatic system, is the hallmark of the profen family of NSAIDs. This acidic group is crucial for the anti-inflammatory activity of these drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The strategic amalgamation of these two motifs gives rise to a versatile scaffold that can be readily derivatized, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Anticancer Activity: A Primary Therapeutic Frontier

Recent investigations have highlighted the significant potential of methylpiperazinyl propanoic acid derivatives as anticancer agents. A notable example is the synthesis and evaluation of a series of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives, which have demonstrated promising cytotoxicity against various cancer cell lines.[1]

Mechanism of Action: Targeting EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key player in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Docking studies of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives have suggested a potential mechanism of action through the inhibition of EGFR.[1] These compounds are hypothesized to fit within the EGFR active site, thereby blocking downstream signaling pathways that drive tumor growth.

Caption: Proposed mechanism of action via EGFR inhibition.

Structure-Activity Relationship (SAR) Insights

Initial studies on these anticancer derivatives have begun to elucidate key structure-activity relationships. The nature and position of substituents on the terminal phenyl ring of the benzamide moiety significantly influence cytotoxic activity. This provides a clear direction for medicinal chemists to optimize the lead compounds for enhanced potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[1][2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of methylpiperazinyl propanoic acid derivatives against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)[1]

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Gefitinib)[1]

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Potential Second Line of Defense

The structural components of methylpiperazinyl propanoic acid derivatives suggest a plausible role as antimicrobial agents. The piperazine nucleus is a constituent of several known antimicrobial drugs, and propanoic acid itself has demonstrated antimicrobial properties.[4]

Rationale for Antimicrobial Potential

The lipophilic nature of the aromatic or heteroaromatic portions of these derivatives, combined with the hydrophilic character of the methylpiperazine and carboxylic acid groups, creates an amphipathic molecule. This property can facilitate interaction with and disruption of microbial cell membranes. Furthermore, the basic nitrogen of the piperazine ring could interfere with proton motive force or other essential physiological processes in bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[5][6][7]

Objective: To determine the MIC of methylpiperazinyl propanoic acid derivatives against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth directly in the 96-well plates.

-

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Neuropharmacological Applications: An Avenue for Exploration

The piperazine scaffold is a well-established pharmacophore in neuropharmacology, present in numerous antipsychotic, antidepressant, and anxiolytic drugs. This raises the intriguing possibility that methylpiperazinyl propanoic acid derivatives could exhibit activity in the central nervous system (CNS).

Hypothetical Mechanisms of Action in the CNS

Derivatives of this class could potentially interact with various CNS targets, including:

-

Dopamine and Serotonin Receptors: The arylpiperazine moiety is a classic structural motif for ligands of these receptors.

-

NMDA Receptors: Certain piperazine derivatives have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[8]

-

Enzyme Inhibition: These compounds could potentially inhibit enzymes involved in neurotransmitter metabolism or other neuronal signaling pathways.

Further research is warranted to explore these possibilities through receptor binding assays, enzyme inhibition studies, and in vivo behavioral models.